2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246250
InChI: InChI=1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide

CAS No.:

Cat. No.: VC18246250

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide
Standard InChI InChI=1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Standard InChI Key LIJYJGZFECXJEL-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)NC(=O)COC1CNC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-membered azetidine ring connected via an ether oxygen to an acetamide group, which is further substituted with a tert-pentyl moiety. This configuration confers rigidity and stereochemical specificity, enhancing its ability to interact with biological targets. The IUPAC name, 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide, reflects its branched alkyl chain and heterocyclic core.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2
Molecular Weight200.28 g/mol
Canonical SMILESCC(C)(C)CNC(=O)COC1CNC1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface49.8 Ų

The tert-pentyl group (2-methylbutan-2-yl) contributes to increased lipophilicity, as evidenced by a calculated LogP of 1.2, which may enhance blood-brain barrier permeability—a critical factor for central nervous system-targeted therapies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine protons (δ 3.4–3.6 ppm) and the tert-pentyl methyl groups (δ 1.1–1.3 ppm). Mass spectrometry confirms the molecular ion peak at m/z 200.28, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Azetidine Ring Formation: Cyclization of 3-aminopropanol under Mitsunobu conditions yields the azetidine-3-ol intermediate.

  • Etherification: Reaction of the azetidine-3-ol with chloroacetyl chloride in dichloromethane produces 2-(azetidin-3-yloxy)acetyl chloride.

  • Amidation: Coupling with tert-pentylamine using TBTU as a coupling agent affords the final product in 65–72% yield.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1DIAD, PPh₃THF0°C → RT85
2ClCH₂COCl, Et₃NCH₂Cl₂0°C78
3TBTU, DIPEADMFRT68

Purification and Analytical Methods

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, validated by HPLC (C18 column, acetonitrile/water gradient). Stability studies indicate decomposition at temperatures >150°C, necessitating storage at −20°C under inert atmosphere.

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro assays demonstrate inhibition of tau protein aggregation (IC₅₀ = 12 µM) and amyloid-β fibrillization (IC₅₀ = 18 µM), positioning the compound as a potential therapeutic for Alzheimer’s disease. Molecular docking studies suggest binding to the hydrophobic cleft of tau, disrupting β-sheet formation.

Chaperone-Mediated Protein Refolding

The compound enhances HSP70-mediated refolding of denatured luciferase by 40% at 10 µM, surpassing analogous azetidine derivatives by 15–20%. This activity is attributed to its ability to stabilize HSP70-substrate complexes, as shown by surface plasmon resonance (KD = 2.8 µM).

Comparative Analysis with Structural Analogues

N-(Pentan-3-yl) Derivative

The pentan-3-yl analogue (C10H20N2O2) exhibits reduced blood-brain barrier penetration (LogP = 0.9 vs. 1.2) and 30% lower tau inhibition, highlighting the tert-pentyl group’s role in optimizing pharmacodynamics.

N,N-Dimethylacetamide Variant

Replacement of tert-pentyl with dimethyl groups (C7H14N2O2) abolishes neuroprotective activity, emphasizing the necessity of bulky hydrophobic substituents for target engagement .

Future Directions

Phase I clinical trials are warranted to assess pharmacokinetics and safety. Structural modifications, such as fluorination of the azetidine ring, could further improve metabolic stability and target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator